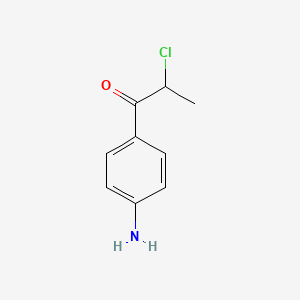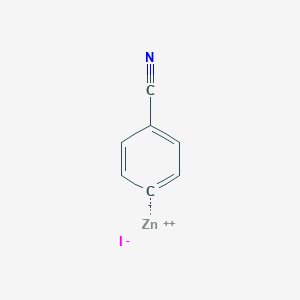
4-Cyanophenylzinciodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenylzinciodide, also known as (4-cyanophenyl)zinc iodide, is an organozinc compound with the molecular formula C₇H₄INZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in cross-coupling reactions, which are essential in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Cyanophenylzinciodide can be synthesized through the reaction of 4-iodobenzonitrile with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-Iodobenzonitrile+Zinc→this compound
The reaction conditions often involve heating and microwave irradiation to accelerate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanophenylzinciodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules .
Aplicaciones Científicas De Investigación
4-Cyanophenylzinciodide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-cyanophenylzinciodide in chemical reactions involves the transfer of the cyanophenyl group to a target molecule. In cross-coupling reactions, the zinc atom coordinates with the palladium catalyst, facilitating the transfer of the cyanophenyl group to the electrophilic partner. This process involves the formation of a palladium-zinc intermediate, which undergoes reductive elimination to form the final product .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzonitrile: A precursor in the synthesis of 4-cyanophenylzinciodide.
Phenylzinc Iodide: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
4-Cyanophenylmagnesium Bromide: Another organometallic reagent used in similar types of reactions but with different reactivity and selectivity.
Uniqueness
This compound is unique due to its ability to participate in a wide range of cross-coupling reactions, providing high yields and selectivity. Its stability in various solvents and reaction conditions makes it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C7H4INZn |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
zinc;benzonitrile;iodide |
InChI |
InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1 |
Clave InChI |
XUCIJAQWVQJKEF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=[C-]1)C#N.[Zn+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)

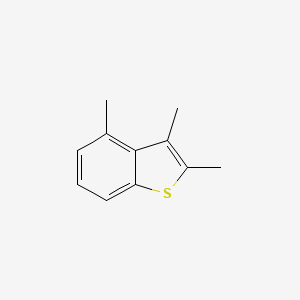


![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)

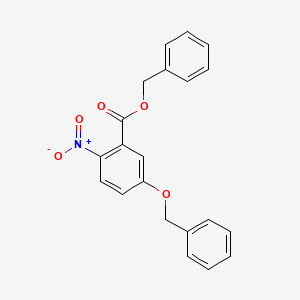
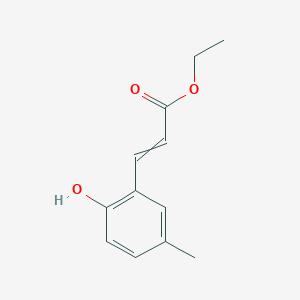

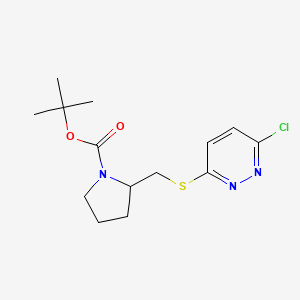
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
